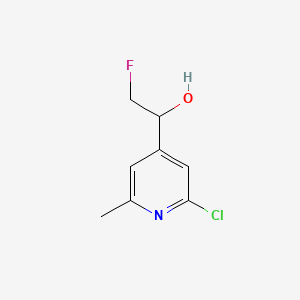
1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and methyl group on the pyridine ring, along with a fluoroethanol moiety
Méthodes De Préparation
The synthesis of 1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methylpyridine with a suitable fluoroethanol derivative under specific reaction conditions. The reaction typically requires the use of a base, such as triethylamine, and a solvent like ethyl acetate. The reaction mixture is stirred under hydrogen atmosphere with a catalyst, such as palladium on carbon, to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and solvents like methanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol can be compared with other similar compounds, such as:
(2-Chloro-6-methylpyridin-4-yl)methanol: This compound has a similar pyridine ring structure but lacks the fluoroethanol moiety.
(2-Chloro-6-phenylpyridin-4-yl)methanol: This compound has a phenyl group instead of a methyl group on the pyridine ring.
(2-Methyl-6-phenylpyridin-3-yl)methanol: This compound has a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
2229506-76-5 |
|---|---|
Formule moléculaire |
C8H9ClFNO |
Poids moléculaire |
189.61 g/mol |
Nom IUPAC |
1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethanol |
InChI |
InChI=1S/C8H9ClFNO/c1-5-2-6(7(12)4-10)3-8(9)11-5/h2-3,7,12H,4H2,1H3 |
Clé InChI |
ITHMTKLLZOCNQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)Cl)C(CF)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


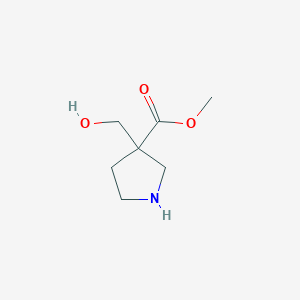
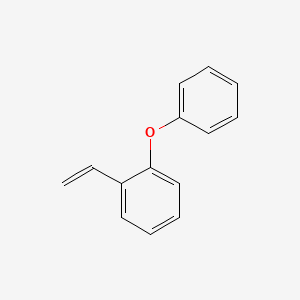
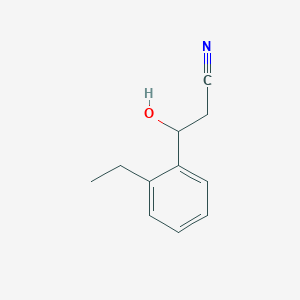
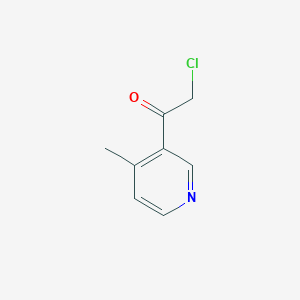
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol](/img/structure/B13596953.png)
![3-[(2-Methylfuran-3-yl)oxy]piperidine](/img/structure/B13596955.png)
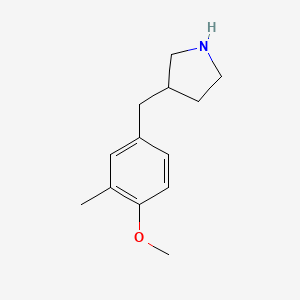
![Tert-butyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13596960.png)
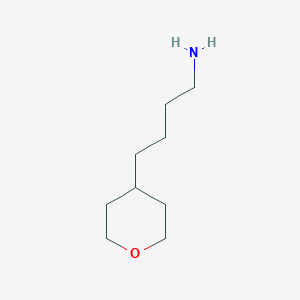
![methyl2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B13596964.png)
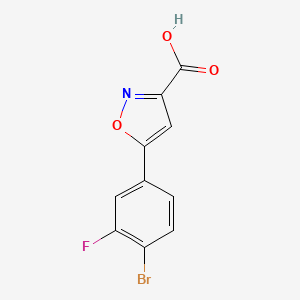
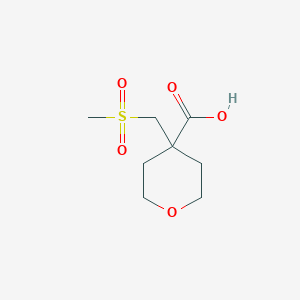
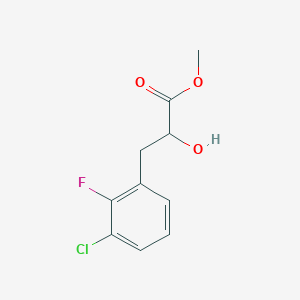
![{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine](/img/structure/B13596988.png)
